molecular formula C11H11NO3 B1604349 Ethyl 2-(3-cyanophenoxy)acetate CAS No. 55197-25-6

Ethyl 2-(3-cyanophenoxy)acetate

Cat. No.: B1604349
CAS No.: 55197-25-6
M. Wt: 205.21 g/mol
InChI Key: ISWSRQNCRDFATO-UHFFFAOYSA-N
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Description

Ethyl 2-(3-cyanophenoxy)acetate, also known as this compound or this compound, is an organic compound with the molecular formula C12H11NO3. It is a colorless liquid that is used in various scientific research applications due to its unique properties.

Scientific Research Applications

Synthesis Applications

  • Favorskii-Type Rearrangement

    Ethyl 2-(3-cyanophenoxy)acetate was involved in a Favorskii-type rearrangement, serving as a precursor for ethyl 2-(diethoxyphosphinyl)-5-methyl-3-oxo-4-hexenoate, which is an intermediate in the synthesis of natural products (Sakai et al., 1987).

  • Three-Component Domino Annulation

    It was used in L-proline-catalyzed reactions to produce highly substituted thieno[3,2-c]thiopyran derivatives. This process is significant for creating multiple stereocenters in a single operation (Indumathi et al., 2010).

  • Copolymer Synthesis

    this compound is used in creating novel copolymers of vinyl acetate, which are important in material science for their thermal properties and potential applications (Wojdyla et al., 2022).

Pharmaceutical and Chemical Applications

  • Anti-inflammatory Activity

    this compound derivatives have been studied for their anti-inflammatory activities. They exhibit significant effects and are a focus of pharmaceutical research (Madhavi & Sreeramya, 2017).

  • Inhibitor Study

    Derivatives of this compound were studied for their role as corrosion inhibitors, displaying high inhibition activities. This application is crucial in material science and engineering (Lgaz et al., 2017).

Other Applications

  • Antioxidant Activity

    Studies have identified derivatives of this compound with significant antioxidant activities, which are important for various biological and pharmaceutical applications (Lavhale & Mishra, 2007).

  • Enzymatic Hydrolysis

    It was used in the enzymatic hydrolysis process for the production of an anti-asthma drug, demonstrating its utility in facilitating drug synthesis (Bevilaqua et al., 2004).

  • Solubility Studies

    The solubility of this compound derivatives in various solvents was studied, providing essential data for crystallization processes in chemical engineering (Han et al., 2016).

Properties

IUPAC Name

ethyl 2-(3-cyanophenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-2-14-11(13)8-15-10-5-3-4-9(6-10)7-12/h3-6H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISWSRQNCRDFATO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC=CC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60640800
Record name Ethyl (3-cyanophenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55197-25-6
Record name Ethyl (3-cyanophenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl bromoacetate (14.7 g, 88.1 mmol) was added dropwise to a suspension of potassium carbonate (12.8 g, 92.3 mmol) and 3-hydroxybenzonitrile (10.0 g, 83.9 mmol) in THF (50 mL) at room temperature, and the mixture was stirred at 50° C. for 24 hr. The mixture was extracted with ethyl acetate and saturated aqueous ammonium chloride solution, and the organic layer was washed with saturated brine, dried over sodium sulfate, and concentrated to give the title compound as a pale-yellow powder (17.5 g, 99%).
Quantity
14.7 g
Type
reactant
Reaction Step One
Quantity
12.8 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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